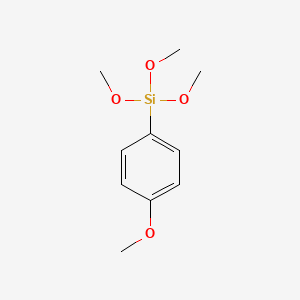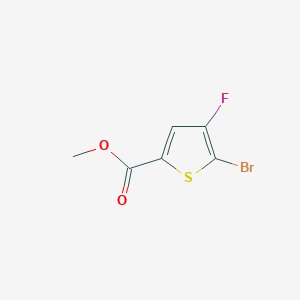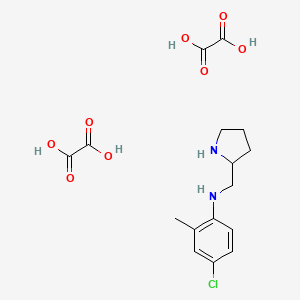
4-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Applications De Recherche Scientifique
Biotransformation and Metabolic Pathways
- Research has identified various modified anilines, including 4-chloro-2-hydroxyaniline and 4-chloroaniline, as metabolites in the biotransformation of chemical carcinogens, suggesting their role in metabolic pathways and potential for studying carcinogenesis (Kolar & Schlesiger, 1975).
Enzymatic Induction and Hepatotoxicity
- Certain pyridine derivatives, including picoline N-oxides, have been studied for their role in inducing cytochrome P450 enzymes in the liver, implying that derivatives or structurally similar compounds like 4-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate could be used to study drug metabolism and toxicity (Murray et al., 1997).
Drug Delivery Systems
- The use of dihydropyridine in equilibrium with pyridinium salt redox systems for specific delivery and sustained release of drugs to the brain has been evaluated, indicating the potential of compounds like 4-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate in designing drug delivery systems, especially for neurological conditions (Palomino et al., 1989).
Nephrotoxicity and Organ Toxicity Studies
- Aniline and its monochlorophenyl derivatives have been the focus of studies assessing in vivo and in vitro nephrotoxic potential, suggesting the relevance of 4-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate in toxicological studies and risk assessment of industrial chemicals (Rankin et al., 1986).
Peroxisome Proliferation and Cellular Effects
- Compounds like methyl clofenapate, structurally related to anilines, have been shown to induce peroxisome proliferation in kidney cells, indicating the potential of 4-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate in studying cellular responses and mechanisms of action of industrial chemicals (Reddy et al., 1975).
Behavioral and Cognitive Effects in Animal Models
- NE-100, a sigma receptor ligand similar in some structural aspects to aniline derivatives, has been shown to counteract phencyclidine-induced cognitive dysfunction in rats, which could imply the potential of studying 4-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate in the context of cognitive and behavioral pharmacology (Ogawa et al., 1994).
Mécanisme D'action
4-Chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is also known as AG-1478 . It acts as a small molecule inhibitor of the epidermal growth factor receptor (EGFR) kinase . EGFR plays a crucial role in cell signaling, proliferation, and survival. By inhibiting EGFR, AG-1478 may interfere with cancer cell growth and progression .
Safety and Hazards
- Human or Veterinary Use : This product is not intended for human or veterinary use ; it is for research purposes only .
Propriétés
IUPAC Name |
4-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2C2H2O4/c1-9-7-10(13)4-5-12(9)15-8-11-3-2-6-14-11;2*3-1(4)2(5)6/h4-5,7,11,14-15H,2-3,6,8H2,1H3;2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCARCPKLSWUMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1356249.png)
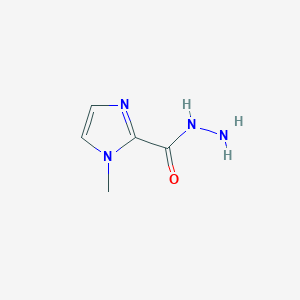


![Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide](/img/structure/B1356258.png)
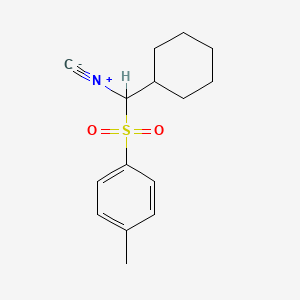
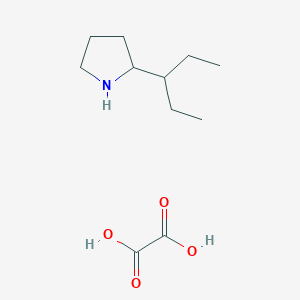
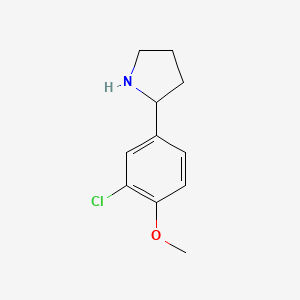
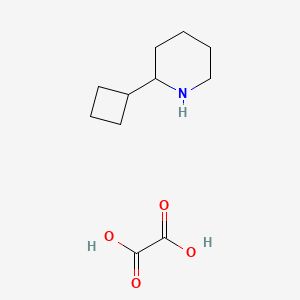
methanone](/img/structure/B1356268.png)
